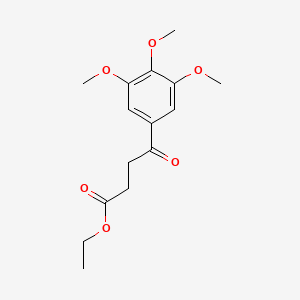

4-(3,4,5-トリメトキシフェニル)-4-オキソブタン酸エチル

説明

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters. It features a 3,4,5-trimethoxyphenyl group attached to a butanoate ester, making it a versatile molecule in various chemical and biological applications. The presence of the trimethoxyphenyl group is particularly significant due to its electron-donating properties, which can influence the reactivity and stability of the compound.

科学的研究の応用

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research into its pharmacological effects has shown promise in developing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用機序

Target of Action

Related compounds such as (e)-3-(3,4,5-trimethoxyphenyl) acrylic acid (tmca) amide derivatives have shown good binding interactions with the gaba transferase .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anticonvulsant and sedative activities

Biochemical Pathways

Related compounds have been associated with the gaba neurotransmission pathway , which plays a crucial role in inhibitory signaling in the nervous system.

Pharmacokinetics

Natural products with similar structures often allow for biological activity or structural modification to improve potency and pharmacokinetics .

Result of Action

Related compounds have shown promising cytostatic activity against multiple cell lines .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, such as gene mutations or other environmental factors .

生化学分析

Biochemical Properties

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate plays a significant role in biochemical reactions, particularly due to its interaction with several key enzymes and proteins. The trimethoxyphenyl group within the compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various therapeutic effects, including anti-cancer properties.

Cellular Effects

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its effects on Hsp90 and TrxR can influence cellular stress responses and redox balance, respectively .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate involves several key interactions at the molecular level. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus destabilizing microtubules . This action is crucial for its anti-cancer effects. Furthermore, the compound’s inhibition of Hsp90 disrupts the folding and function of various client proteins, leading to impaired cell survival pathways . The inhibition of TrxR by the compound affects the redox state of the cell, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent effects on cell viability and function .

Dosage Effects in Animal Models

The effects of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolic processes can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding to plasma proteins can affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its therapeutic effects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反応の分析

Types of Reactions

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

類似化合物との比較

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:

Colchicine: An anti-gout agent that inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts.

Trimetrexate: A dihydrofolate reductase inhibitor.

Trimethoprim: Another dihydrofolate reductase inhibitor.

These compounds share the trimethoxyphenyl group, which contributes to their biological activities. Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is unique in its ester structure, which can influence its reactivity and interactions with biological targets.

生物活性

Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate under basic conditions. The resulting product is characterized using various spectroscopic techniques such as NMR and IR to confirm its structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate. For instance:

- In vitro studies showed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

- Table 1 summarizes the IC50 values for different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 12.5 |

| Compound B | MCF-7 (Breast) | 15.0 |

| Compound C | A549 (Lung) | 20.0 |

Antimicrobial Activity

The antimicrobial properties of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate have also been investigated:

- In vitro tests against Gram-positive and Gram-negative bacteria demonstrated moderate antibacterial activity. The compound displayed a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL.

- Table 2 provides a summary of antimicrobial activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Structure-Activity Relationships (SAR)

The biological activity of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate can be correlated with its chemical structure. Modifications on the aromatic ring and the oxobutanoate moiety have shown varying degrees of potency:

- Substituents at the para position on the aromatic ring enhance anticancer activity.

- The presence of electron-donating groups like methoxy increases lipophilicity and cellular uptake.

Case Studies

- Case Study on Anticancer Activity : A study involving a series of derivatives demonstrated that compounds with additional methoxy groups showed enhanced cytotoxicity against MCF-7 cells compared to those without substitutions.

- Case Study on Antimicrobial Action : Another investigation assessed the effects of Ethyl 4-(3,4,5-trimethoxyphenyl)-4-oxobutanoate on biofilm formation in Staphylococcus aureus, revealing significant inhibition at sub-MIC concentrations.

特性

IUPAC Name |

ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-14(17)7-6-11(16)10-8-12(18-2)15(20-4)13(9-10)19-3/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVKSUEKGYRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645847 | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856811-67-1 | |

| Record name | Ethyl 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。